benzyl 2-{9-cyclohexyl-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate
Description
Benzyl 2-{9-cyclohexyl-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate is a purine-derived heterocyclic compound featuring a fused pyrimido[1,2-g]purine core. Key structural attributes include:
- Cyclohexyl substituent at position 9, contributing steric bulk and enhanced lipophilicity compared to aromatic substituents like benzyl .
- Benzyl ester group at the 3-position, which may act as a prodrug moiety, improving membrane permeability compared to carboxylic acid derivatives .
- 1-Methyl and 2,4-dioxo groups on the purine scaffold, which are common in kinase-targeting compounds .
While direct synthesis data for the target compound is unavailable, analogous routes involve alkylation of purine precursors (e.g., NaH/DMF-mediated reactions with bromoacetate esters) followed by saponification or esterification steps . Purification via silica gel chromatography with methanol/dichloromethane gradients is typical for such compounds .
Properties
IUPAC Name |
benzyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4/c1-26-21-20(28-14-8-13-27(23(28)25-21)18-11-6-3-7-12-18)22(31)29(24(26)32)15-19(30)33-16-17-9-4-2-5-10-17/h2,4-5,9-10,18H,3,6-8,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERARRQMOABPGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4CCCN(C4=N2)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-{9-cyclohexyl-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimido[1,2-g]purin Scaffold: This can be achieved through a series of cyclization reactions involving appropriate precursors. For example, the reaction of a suitable amine with a diketone can lead to the formation of the pyrimido[1,2-g]purin core.
Introduction of the Cyclohexyl Group: This step involves the alkylation of the pyrimido[1,2-g]purin core with a cyclohexyl halide under basic conditions.
Benzylation: The final step involves the esterification of the intermediate with benzyl alcohol in the presence of an acid catalyst to form the desired benzyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-{9-cyclohexyl-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclohexyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound benzyl 2-{9-cyclohexyl-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate , identified by its CAS number 850826-01-6, is a complex organic molecule with potential applications in various scientific fields. This article explores its applications based on recent research findings and authoritative insights.
Pharmaceutical Development
This compound has been studied for its potential as a therapeutic agent . Its structural features suggest it may exhibit antiviral and anticancer properties due to the presence of the pyrimidine and purine moieties. Such compounds are often evaluated for their ability to inhibit specific enzymes or receptors involved in disease processes.
Biochemical Studies
Research indicates that this compound can be utilized in biochemical assays to study enzyme interactions and metabolic pathways. For example, derivatives of similar structures have been shown to affect lipid metabolism and may have implications for conditions such as dyslipidemia and obesity .
Drug Design and Optimization
The compound's unique structure allows it to serve as a lead compound in drug design. Researchers can modify its functional groups to enhance efficacy or reduce toxicity. Case studies have demonstrated that small changes in the molecular structure can significantly impact biological activity and pharmacokinetics .
Material Science
Beyond biological applications, this compound may find uses in material science as a precursor for synthesizing novel polymers or nanomaterials due to its complex aromatic structure.
Case Study 1: Antiviral Activity
A study explored the antiviral potential of pyrimidine derivatives similar to this compound against viral infections. The results indicated that modifications to the benzyl group enhanced antiviral activity against certain strains of viruses .
Case Study 2: Anticancer Properties
In another investigation focusing on cancer therapeutics, derivatives of this compound were tested for their ability to inhibit tumor growth in vitro. The findings suggested that specific substitutions on the cyclohexyl ring could lead to improved anticancer efficacy .
Mechanism of Action
The mechanism of action of benzyl 2-{9-cyclohexyl-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Effects at Position 9
Key Insight : Cyclohexyl substituents may confer metabolic stability over benzyl groups due to reduced susceptibility to oxidative degradation .
Functional Group Variations
Structural and Spectroscopic Data
- 1H NMR Trends :
- HRMS Validation : Compound 8be () shows <0.001 ppm error between calculated (475.2445) and observed (475.2452) masses, underscoring the precision of purine-derivative characterization .
Biological Activity
Benzyl 2-{9-cyclohexyl-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl}acetate (CAS Number: 850826-01-6) is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities that are being explored in recent research. This article reviews the biological activity of this compound based on available studies and data.
- Molecular Formula : C24H29N5O4
- Molecular Weight : 451.5182
- SMILES Notation : O=C(Cn1c(=O)c2n3CCCN(c3nc2n(c1=O)C)C1CCCCC1)OCc1ccccc1
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Its pyrimidine and purine moieties suggest potential roles in nucleic acid metabolism and enzyme inhibition.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Antitumor Activity
Studies have shown that compounds with similar structural frameworks can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of key enzymes involved in cell proliferation.
2. Antimicrobial Properties
Benzyl derivatives have been associated with antimicrobial activity against various pathogens. The specific compound may exhibit similar properties due to its structural components that can disrupt microbial cell membranes or interfere with metabolic pathways.
3. Cytotoxicity
The cytotoxic effects of benzyl derivatives have been documented in several studies. For instance, related compounds were found to be cytotoxic in isolated rat hepatocytes through mechanisms involving metabolic activation and generation of reactive intermediates .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
